![molecular formula C16H16O6S3 B2377090 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide CAS No. 53287-37-9](/img/structure/B2377090.png)
3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
Molecular Structure Analysis
The molecular weight of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide is 400.48. The IUPAC Standard InChI is InChI=1S/C4H8O2S/c5-7 (6)3-1-2-4-7/h1-4H2 .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide is 400.48. The IUPAC Standard InChI is InChI=1S/C4H8O2S/c5-7 (6)3-1-2-4-7/h1-4H2 .Scientific Research Applications
Generation of Benzosultams and Sulfonation
Generation of Benzosultams via Radical Process with Insertion of Sulfur Dioxide
An efficient route to 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a reaction of 2-ethynylbenzenesulfonamides, DABCO-bis(sulfur dioxide), and aryldiazonium tetrafluoroborates has been developed. This process highlights the reactivity of sulfur dioxide in generating sulfonyl radicals, which could potentially be related to the reactions of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide (Zhou et al., 2017).
Synthesis and Tuning of Optoelectronic Properties
Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties
Research on thiophene 1,1-dioxides, where electron-withdrawing groups facilitate the reduction of these sulfone heterocycles, suggests potential applications in electronic materials. The manipulation of electronic properties through substitution could inform the use of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide in similar contexts (Tsai et al., 2013).
Precursors to Heterocyclic o-Quinodimethanes
Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides as Precursors
The study involving 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, through reactions that undergo sulfur dioxide extrusion, points to a synthetic utility that might extend to 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide for generating complex organic structures (Chaloner et al., 1992).
Electrosynthesis and Energy Storage
Electrosynthesis of Organic Polysulfides for Energy Storage
A notable application of sulfur-containing compounds is in the electrosynthesis of organic polysulfides, such as 1,4-bis(diphenylphosphanyl)tetrasulfide, synthesized via electrochemical methods. This process features sulfur radical addition reactions, indicative of the potential for 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide in energy storage technologies (Wang et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide is the transcription factor NRF2 . NRF2 controls resistance to oxidative insult and is a key therapeutic target for treating a number of disease states associated with oxidative stress and aging .
Mode of Action
The compound activates NRF2 by increasing the levels of methylglyoxal , a metabolite that covalently modifies NRF2 repressor KEAP1 . This modification leads to the accumulation of NRF2 .
Biochemical Pathways
The activation of NRF2 affects the antioxidant response element (ARE) pathway . The ARE pathway plays a crucial role in the cellular defense mechanism against oxidative stress.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The activation of NRF2 by 3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide leads to an increase in the cellular resistance to oxidative stress . This can have therapeutic benefits in diseases associated with oxidative stress and aging .
properties
IUPAC Name |
3,4-bis(benzenesulfonyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6S3/c17-23(18)11-15(24(19,20)13-7-3-1-4-8-13)16(12-23)25(21,22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRTHCBULCWPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide |
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